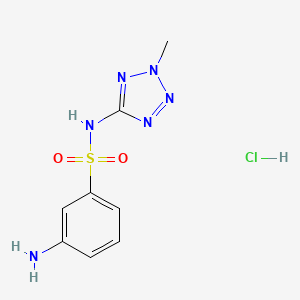![molecular formula C10H19Cl2N3 B2929623 4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2279122-00-6](/img/structure/B2929623.png)
4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” is a compound with the molecular formula C10H19Cl2N3 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The imidazopyridines are known for their structural resemblance to purines and have been found to have potential therapeutic significance .
Synthesis Analysis
The synthesis of “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” can be achieved by cyclization of histamine dihydrochloride and polyformaldehyde . The mixture is heated to reflux for 4 hours, after which the volatiles are evaporated and the residue is dried under vacuum . The compound can be used without further purification .Molecular Structure Analysis
The molecular structure of “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” consists of an imidazole ring fused with a pyridine moiety . The compound has various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis
The compound “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” has a molecular weight of 252.184 Da . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Modulation
This compound’s structural similarity to purines allows it to interact with the CNS. It has been found to act as a GABA A receptor positive allosteric modulator , which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy. The modulation of GABA receptors suggests potential therapeutic applications in neuropharmacology .
Gastrointestinal Therapeutics
As part of a class of compounds that includes proton pump inhibitors (PPIs), this compound may be used in the treatment of gastrointestinal diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. PPIs work by reducing the production of stomach acid, providing relief from symptoms and promoting healing .
Anti-inflammatory Agents
The imidazo[4,5-c]pyridine derivatives have been associated with non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that they could be developed to treat inflammation-related conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Anticancer Research
These compounds have shown the ability to influence cellular pathways necessary for the proliferation of cancer cells. They may play a role in cancer therapeutics as potential inhibitors of enzymes involved in tumor growth and metastasis .
Antimicrobial Activity
There is evidence that imidazo[4,5-c]pyridine derivatives can be effective against certain pathogens. This opens up research avenues for their use as antimicrobial agents, potentially leading to the development of new antibiotics .
Metabolic Disease Treatment
Imidazo[4,5-c]pyridine derivatives have been implicated in the modulation of enzymes involved in carbohydrate metabolism. This suggests potential applications in the treatment of metabolic diseases such as diabetes, where regulation of these enzymes is crucial .
Cardiovascular Drug Development
Literature indicates that derivatives of imidazo[4,5-c]pyridine can be used in the preparation of Factor Xa inhibitors, which are important in the development of anticoagulant drugs. These drugs could be used to prevent thrombosis in cardiovascular diseases .
Cell Cycle Regulation
The compound has been reported to be useful in the synthesis of CDK inhibitors. CDKs (cyclin-dependent kinases) are critical in the regulation of the cell cycle, and their inhibition can be a strategy to control the growth of cancer cells .
Safety and Hazards
The safety information available for “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” indicates that it is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mecanismo De Acción
Target of Action
It has been reported that similar compounds can be used to prepare inhibitors forFactor Xa and Cyclin-Dependent Kinases (CDKs) . Factor Xa plays a crucial role in the blood coagulation cascade, while CDKs are key regulators of cell cycle progression.
Biochemical Pathways
The compound’s interaction with Factor Xa would affect the blood coagulation cascade , potentially preventing the formation of blood clots. On the other hand, its interaction with CDKs would influence the cell cycle , possibly leading to cell cycle arrest and inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its targets. If it acts as an inhibitor of Factor Xa, it could prevent blood clot formation. If it inhibits CDKs, it could lead to cell cycle arrest and reduced cell proliferation .
Propiedades
IUPAC Name |
4-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-7(2)5-9-10-8(3-4-11-9)12-6-13-10;;/h6-7,9,11H,3-5H2,1-2H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVBJKQIWSTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CCN1)NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)
![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)
![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)
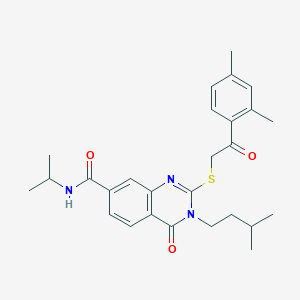
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)


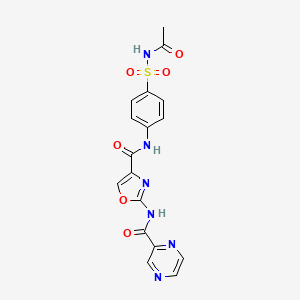
![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)
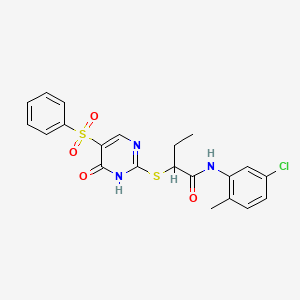
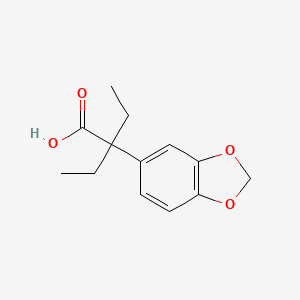

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
